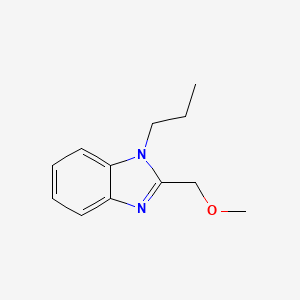![molecular formula C18H16N2O4 B5852043 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as FPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPP belongs to a class of compounds known as pyrrole-based molecules, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, suppression of cancer cell proliferation, and inhibition of viral replication. It has also been shown to modulate the expression of various genes involved in inflammation, cell cycle regulation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. It has also been shown to exhibit low toxicity and minimal side effects. However, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, including the identification of its specific targets and mechanisms of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in various disease states. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has shown promise as a potential anti-inflammatory, anti-cancer, and anti-viral agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Conclusion
In conclusion, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is needed to fully understand its biological activities and potential clinical applications.
Synthesemethoden
The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves several steps, starting with the reaction of 2-furoyl chloride with phenylhydrazine to form 1-(2-furoylamino)-5-phenyl-1H-pyrrole-2-carboxylic acid hydrazide. This compound is then reacted with acryloyl chloride to form the final product, 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. The synthesis of 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied extensively in vitro and in vivo for its potential applications in scientific research. 3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the proliferation of cancer cells. It has also been shown to inhibit the replication of several viruses, including influenza virus and HIV-1.
Eigenschaften
IUPAC Name |
3-[1-(furan-2-carbonylamino)-5-phenylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(22)11-9-14-8-10-15(13-5-2-1-3-6-13)20(14)19-18(23)16-7-4-12-24-16/h1-8,10,12H,9,11H2,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHHAKAEJQYHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CO3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


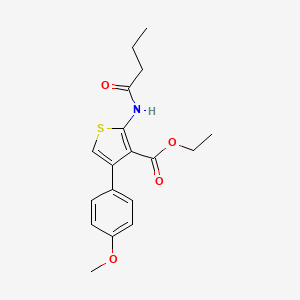
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
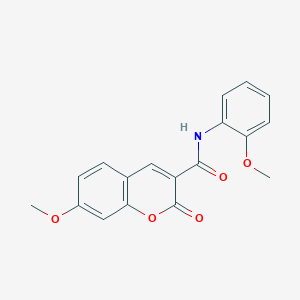
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![4-({[4-(1-cyanocyclopentyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5852054.png)
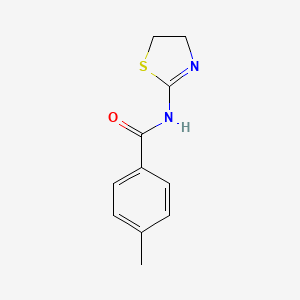
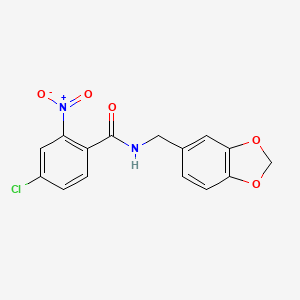
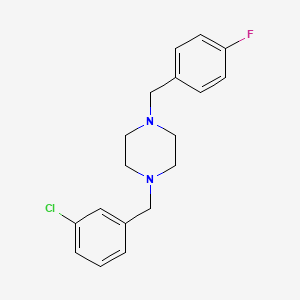
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
